4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide
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Overview
Description
4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C21H20N2O3S and a molecular weight of 380.46 g/mol . This compound is characterized by its benzamide structure, which includes a sulfonyl group and a methylanilino group attached to the phenyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide typically involves multiple steps:
Nitration and Reduction of Arenes: The initial step often involves the nitration of arenes followed by reduction to form aniline derivatives.
Sulfonylation: The aniline derivative is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives where the nucleophile replaces a functional group in the compound.
Scientific Research Applications
4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{4-[(methylamino)sulfonyl]phenyl}benzamide: Similar structure but with a methylamino group instead of methylanilino.
4-methyl-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide: Similar structure but with an ethylamino group.
Uniqueness
4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H20N2O3S |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-methyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-16-8-10-17(11-9-16)21(24)22-18-12-14-20(15-13-18)27(25,26)23(2)19-6-4-3-5-7-19/h3-15H,1-2H3,(H,22,24) |
InChI Key |
NNUSYJSCRVNNLS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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